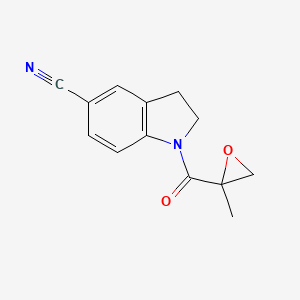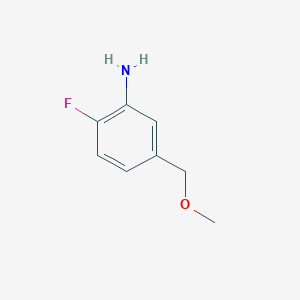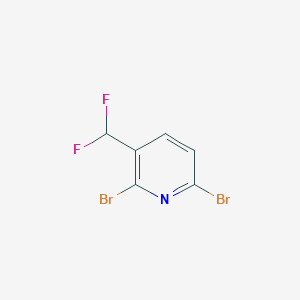
2-Fluoro-5-vinylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-vinylnicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of a fluorine atom at the 2-position and a vinyl group at the 5-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-vinylnicotinic acid typically involves multi-step organic reactions. One common method includes the fluorination of 5-vinylnicotinic acid using a suitable fluorinating agent under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-5-vinylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group may yield 2-fluoro-5-formylnicotinic acid, while reduction may produce 2-fluoro-5-ethylnicotinic acid.
Aplicaciones Científicas De Investigación
2-Fluoro-5-vinylnicotinic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in drug discovery and development.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity and metabolic pathways.
Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced properties like chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-vinylnicotinic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity to certain enzymes or receptors. This can lead to modulation of biochemical pathways, such as inhibition of specific enzymes or alteration of signal transduction processes.
Comparación Con Compuestos Similares
- 2-Fluoronicotinic acid
- 5-Fluoronicotinic acid
- 2-Vinylnicotinic acid
- 5-Vinylnicotinic acid
Comparison: 2-Fluoro-5-vinylnicotinic acid is unique due to the simultaneous presence of both a fluorine atom and a vinyl group on the nicotinic acid scaffold. This dual substitution can result in distinct chemical reactivity and biological activity compared to its analogs. For instance, the fluorine atom can enhance metabolic stability and bioavailability, while the vinyl group can provide a site for further functionalization.
Propiedades
Fórmula molecular |
C8H6FNO2 |
|---|---|
Peso molecular |
167.14 g/mol |
Nombre IUPAC |
5-ethenyl-2-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6FNO2/c1-2-5-3-6(8(11)12)7(9)10-4-5/h2-4H,1H2,(H,11,12) |
Clave InChI |
VPCNNTKZSGGMCU-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=C(N=C1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12962525.png)






![5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B12962579.png)
